molecular formula C23H33ClN4O4S2 B2740357 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217090-07-7

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2740357
CAS No.: 1217090-07-7
M. Wt: 529.11
InChI Key: UNMPLABYYUBNGS-UHFFFAOYSA-N
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Description

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H33ClN4O4S2 and its molecular weight is 529.11. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel synthetic molecule that has attracted attention in medicinal chemistry due to its complex structure and potential biological activity. This article reviews the biological properties, synthesis, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H33ClN4O4S2C_{23}H_{33}ClN_{4}O_{4}S_{2}, with a molecular weight of 529.1 g/mol. Its structure includes a tetrahydrothieno-pyridine core and a sulfamoyl group, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC23H33ClN4O4S2C_{23}H_{33}ClN_{4}O_{4}S_{2}
Molecular Weight529.1 g/mol
CAS Number1217090-07-7

Synthesis

The synthesis of this compound typically involves several key steps that allow for the modification of functional groups to optimize biological activity. The synthetic pathways are crucial for enhancing the compound's pharmacokinetic properties and bioavailability.

Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, particularly human phenylethanolamine N-methyltransferase (hPNMT) . This enzyme catalyzes the final step in the biosynthesis of epinephrine, making it a critical target for regulating catecholamine levels in the body .

Pharmacological Studies

Research indicates that compounds with similar structural features exhibit significant biological activities:

  • Antimicrobial Properties : Analogous compounds have shown antimicrobial effects, suggesting that this compound may also possess such properties.
  • Antiplatelet Activity : Structural similarities with known antiplatelet agents like clopidogrel and prasugrel indicate potential cardiovascular applications.

In Vitro Studies

In vitro studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit varying degrees of hPNMT inhibitory potency. For instance, a related compound was found to be more potent than traditional inhibitors due to favorable hydrophobic interactions with the enzyme .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridineLacks sulfamoyl groupAntimicrobial properties
ClopidogrelContains thiophene ringAntiplatelet agent
PrasugrelSimilar core structureAntiplatelet agent

This table illustrates how the unique sulfamoyl substitution in our compound may confer distinct biological activities compared to structurally similar molecules.

Future Directions

Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of This compound . Investigations into its therapeutic applications could lead to significant advancements in treating diseases associated with dysregulated catecholamine levels.

Properties

IUPAC Name

2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4S2.ClH/c1-4-7-13-27(6-3)33(30,31)17-10-8-16(9-11-17)22(29)25-23-20(21(24)28)18-12-14-26(5-2)15-19(18)32-23;/h8-11H,4-7,12-15H2,1-3H3,(H2,24,28)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMPLABYYUBNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.